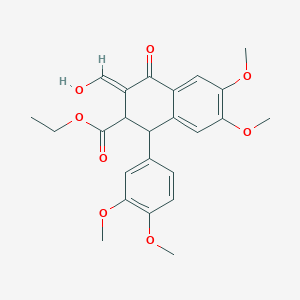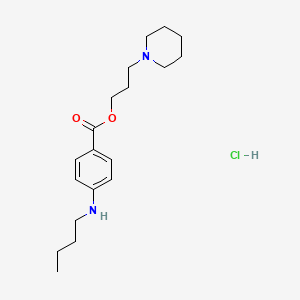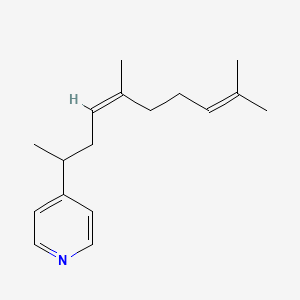
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its applications in medicinal chemistry, particularly as a vasodilator and antiarrhythmic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves several steps. One common method includes the reaction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using Pd-containing anion exchangers for the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide. This method is more efficient and yields higher amounts of the desired product under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of Pd-containing catalysts is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide primarily yields this compound .
Wissenschaftliche Forschungsanwendungen
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is used as a vasodilator and antiarrhythmic agent for treating ventricular arrhythmias.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procainamide hydrochloride: Similar in structure and used as an antiarrhythmic agent.
4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride: Shares similar pharmacological properties.
Uniqueness
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is unique due to its dual role as a DNA methyltransferase inhibitor and a sodium channel blocker. This combination of properties makes it particularly valuable in both medicinal and biochemical research .
Eigenschaften
CAS-Nummer |
62979-77-5 |
|---|---|
Molekularformel |
C14H25Cl2N3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |
InChI-Schlüssel |
UGENXPMPHUHBBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

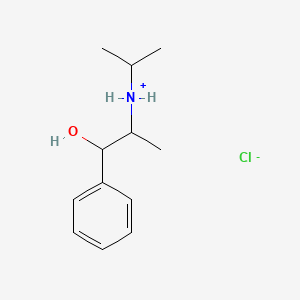
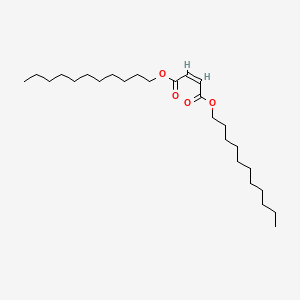
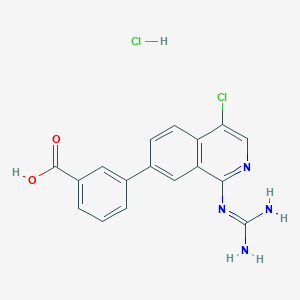
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)


